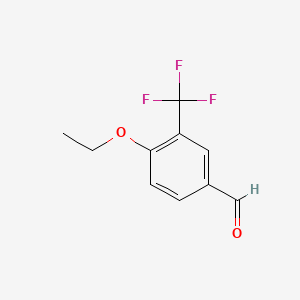

4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

“4-Ethoxy-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzaldehyde” is 1S/C10H9F3O2/c1-2-15-9-4-3-7 (6-14)5-8 (9)10 (11,12)13/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)benzaldehyde” is a solid at room temperature . The compound should be stored at an ambient temperature .Applications De Recherche Scientifique

Synthesis and Material Development

4-Ethoxy-3-(trifluoromethyl)benzaldehyde serves as a precursor in the synthesis of bis-aldehyde monomers, which are further polymerized to yield electrically conductive poly(azomethine)s. These polymers exhibit significant electrical conductivity, highlighting their potential in electronic applications. The synthesized monomers undergo thorough characterization, including spectroscopic techniques and elemental analysis, to assess their physicochemical properties and conductivity measurements, demonstrating advancements in the development of conductive materials (Hafeez et al., 2019).

Novel Polymer Synthesis

The compound is instrumental in the creation of novel phenylene vinylene-bistrifluorovinyl ether monomers, leading to the synthesis of poly(perfluorocyclobutyl-co-phenylene vinylene) polymers. These polymers are distinguished by their moderate molecular weight, exceptional thermal stability, solubility in common organic solvents, and high fluorescence in both solution and thin film. This research expands the scope of materials with potential applications in optoelectronics and fluorescence-based devices (Neilson et al., 2008).

Regioselective Modification

Research into the regioselective protection of similar aldehyde compounds has led to the development of methodologies for the selective modification of benzaldehydes, achieving high yields with a variety of protecting groups. This technique is crucial for the targeted synthesis of complex organic molecules, offering a pathway to precisely modify chemical structures for specific applications (Plourde & Spaetzel, 2002).

Advanced Material Properties

The exploration of ethoxy and trifluoromethyl substituted benzaldehydes has also led to the development of materials with unique properties, such as those utilized in the synthesis of Co(II)4O4 cubes. These materials demonstrate distinctive magnetic properties and are synthesized more efficiently using microwave heating compared to traditional methods, indicating the potential for faster and more energy-efficient synthesis of magnetically interesting materials (Zhang et al., 2013).

Optical Nonlinear Properties

Derivatives synthesized from 4-Ethoxy-3-(trifluoromethyl)benzaldehyde have been investigated for their optical nonlinear properties. Research into Schiff base compounds derived from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde reveals significant nonlinear refractive indices and optical limiting properties. These findings suggest the utility of such compounds in optical applications, particularly as optical limiters capable of protecting sensitive instruments from damage by intense light sources (Abdullmajed et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQLIMKJXPGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-(trifluoromethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)

![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)

![5-tert-butyl 1-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1398542.png)

![Tert-butyl spiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398543.png)

![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)

![1H-Pyrazolo[3,4-f]benzothiazol-6-amine](/img/structure/B1398555.png)

![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)